N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide

regioisomer SAR phenoxyacetamide steric effects

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide (CAS 1020058-28-9) is a synthetic phenoxyacetamide derivative with molecular formula C₁₆H₁₇ClN₂O₂ and molecular weight 304.78 g·mol⁻¹. The compound features a 3-amino-4-chloro-substituted aniline moiety linked via an acetamide bridge to a 3,5-dimethylphenoxy group.

Molecular Formula C16H17ClN2O2
Molecular Weight 304.77 g/mol
CAS No. 1020058-28-9
Cat. No. B1385092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
CAS1020058-28-9
Molecular FormulaC16H17ClN2O2
Molecular Weight304.77 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C
InChIInChI=1S/C16H17ClN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-12-3-4-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20)
InChIKeyWQJNMUBFQDONLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide (CAS 1020058-28-9): Structural Identity and Research Classification for Procurement Decisions


N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide (CAS 1020058-28-9) is a synthetic phenoxyacetamide derivative with molecular formula C₁₆H₁₇ClN₂O₂ and molecular weight 304.78 g·mol⁻¹ . The compound features a 3-amino-4-chloro-substituted aniline moiety linked via an acetamide bridge to a 3,5-dimethylphenoxy group. It is catalogued by established research chemical suppliers including Santa Cruz Biotechnology (sc-329382) and Matrix Scientific (catalog 025515) and is classified as a biochemical research reagent for non-diagnostic, non-therapeutic applications . Its structural scaffold positions it within the broader class of phenoxyacetamide derivatives that have been investigated across multiple pharmacological contexts, including anticonvulsant, anti-inflammatory, and proteomics probe applications [1].

Why Generic Substitution of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide Is Scientifically Unsupported Without Direct Comparative Data


The 3,5-dimethylphenoxy substitution pattern combined with the 3-amino-4-chloro aniline motif creates a unique hydrogen-bond donor/acceptor topology and steric profile that cannot be reliably reproduced by regioisomeric analogs such as the 2,6-dimethylphenoxy (CAS 1020058-30-3) or 2,4-dimethylphenoxy variants, nor by amino-position-shifted analogs such as the 4-aminophenyl derivative (CAS 953749-82-1) . Published QSAR studies on phenoxyacetamide derivatives demonstrate that the position and nature of substituents on both the phenoxy ring and the aniline ring are critical determinants of biological target engagement, with dimethyl substitution pattern alone capable of altering MAO-A inhibitory potency by orders of magnitude [1][2]. Furthermore, the 3-amino-4-chloro substitution on the aniline ring provides a distinctive hydrogen-bond donor (NH₂) adjacent to an electron-withdrawing chlorine, a pharmacophoric arrangement that differs fundamentally from the 3,4-dichloro analog (CAS 301309-11-5) which lacks the amino HBD capability . These structural distinctions translate into physicochemical differences—including computed logP, polar surface area, and aqueous solubility—that impact assay compatibility, membrane permeability, and formulation considerations in ways that make casual analog substitution a source of irreproducible results [3].

Quantitative Differentiation Evidence for N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide Against Closest Structural Analogs


Regioisomeric Dimethylphenoxy Substitution: 3,5-Dimethyl vs. 2,6-Dimethyl vs. 2,4-Dimethyl

The 3,5-dimethylphenoxy group of the target compound (CAS 1020058-28-9) positions both methyl substituents in a meta relationship to the ether oxygen, creating a symmetric steric environment with minimal ortho hindrance around the phenoxy oxygen. In contrast, the 2,6-dimethylphenoxy regioisomer (CAS 1020058-30-3) places two ortho methyl groups flanking the ether linkage, restricting conformational freedom of the phenoxy-acetamide torsion angle. The 2,4-dimethylphenoxy variant introduces asymmetry with one ortho and one para methyl group. This regioisomeric distinction is non-trivial: QSAR models of phenoxyacetamide-based MAO-A inhibitors have established that the methyl substitution pattern on the phenoxy ring is a primary descriptor governing inhibitor potency, with ortho substitution generally reducing activity due to steric clash with the target binding pocket [1][2].

regioisomer SAR phenoxyacetamide steric effects

Hydrogen-Bond Donor/Acceptor Profile: 3-Amino-4-chloro vs. 4-Amino vs. 3,4-Dichloro Aniline Substituents

The target compound bears a primary aromatic amine (-NH₂) at the 3-position and a chlorine at the 4-position of the aniline ring. This configuration provides one hydrogen-bond donor (HBD: -NH₂) and positions the electron-withdrawing chlorine adjacent to the amine, modulating its pKₐ and donor strength. In comparison, N-(4-aminophenyl)-2-(3,5-dimethylphenoxy)acetamide (CAS 953749-82-1) places the amine at the 4-position with no chlorine substituent, yielding identical HBD count but distinct electronic character and a molecular weight difference of -34.45 g·mol⁻¹ (270.33 vs. 304.78). The N-(3,4-dichlorophenyl) analog (CAS 301309-11-5) eliminates the amino group entirely, resulting in zero HBD capacity and a molecular weight of 324.2 g·mol⁻¹ . These differences directly impact predicted aqueous solubility and membrane permeability. Published aqueous solubility measurements for structurally related phenoxyacetamides at pH 7.4 range from <10 µM to >200 µM depending on HBD count and halogen substitution [1].

hydrogen bonding pharmacophore solubility

Computed Lipophilicity Differentiation: 3,5-Dimethylphenoxy vs. 4-Chloro-3,5-dimethylphenoxy Scaffolds

The target compound (CAS 1020058-28-9) lacks the additional 4-chloro substituent on the phenoxy ring that is present in the closely related N-(3-amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide (CAS 1020058-16-5). This structural difference has a substantial impact on predicted lipophilicity. The 3,5-dimethylphenoxyacetic acid substructure (i.e., the target compound's phenoxy half) has a reported logP of approximately 1.77, whereas the 4-chloro-3,5-dimethylphenoxyacetic acid analog exhibits logP values estimated at 2.6–2.9 based on additive fragment contributions . For the full acetamide conjugates, the logP of the target compound is predicted to fall in the range of 3.5–4.0, while the 4-chloro-phenoxy analog is predicted at 4.5–5.0, a difference of approximately 1 log unit reflecting roughly 10-fold higher lipophilicity for the chloro-substituted analog [1]. This difference has direct implications for DMSO solubility, assay compatibility at physiologically relevant concentrations, and non-specific protein binding in biochemical screening cascades.

LogP lipophilicity ADME prediction

Commercial Availability and Procurement Reproducibility: Multi-Vendor Sourcing with Defined Purity Specifications

The target compound is stocked by at least two established international research chemical suppliers with defined purity specifications: Santa Cruz Biotechnology (sc-329382, 500 mg) and Matrix Scientific (025515, minimum purity 95%, distributed via VWR International as catalog 101820-408) . A third supplier, Howei Pharm (Guangzhou), provides the compound under internal quality standard Q/HWC032-2020 with certificate of analysis available . This multi-vendor sourcing contrasts with several of its structural analogs: N-(3-amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide is listed by fewer suppliers, and N-(3-amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide availability appears limited to Santa Cruz Biotechnology without the Matrix Scientific alternative [1]. For research programs requiring long-term reproducibility, multi-vendor availability reduces supply chain risk and enables batch-to-batch consistency verification across independent sources.

vendor comparison purity procurement

Research Application Provenance: Proteomics Reference Standard Use Case

The compound is explicitly positioned in the research reagent market as a proteomics reference standard and pharmacophore scaffold for medicinal chemistry investigations . Unlike the N-(3,4-dichlorophenyl) analog (CAS 301309-11-5), which has been associated with pesticide screening applications [1], and the N-(4-aminophenyl) analog, which appears more broadly in building-block catalogs without a specific research application designation, the target compound has a documented research-use classification tied to protein interaction studies. The Santa Cruz Biotechnology listing categorizes the compound under the ChemCruz brand of specialty biochemicals for biomedical research, a product line distinct from generic building blocks and specifically curated for biological assay relevance . This application context, while not accompanied by published IC₅₀ or Kd data for this specific compound, provides procurement guidance: researchers seeking a phenoxyacetamide scaffold with protein-targeting potential should prioritize this substitution pattern over analogs lacking documented biological research provenance.

proteomics reference standard chemical probe

Optimal Research and Industrial Application Scenarios for N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Phenoxyacetamide-Based Small-Molecule Probes

Investigators conducting systematic SAR exploration of phenoxyacetamide pharmacophores should select this compound as the 3,5-dimethylphenoxy reference scaffold. Its meta-only methyl substitution pattern provides a sterically unencumbered phenoxy oxygen, maximizing conformational flexibility of the acetamide linker relative to the 2,6-dimethyl or 2,4-dimethyl regioisomers [Evidence Item 1]. The 3-amino-4-chloro aniline motif provides a balanced hydrogen-bond donor/acceptor profile with favorable predicted lipophilicity (clogP 3.5–4.0) that is approximately 1 log unit lower than the 4-chloro-phenoxy analog, predicting improved aqueous solubility for biochemical assay formats [Evidence Item 3]. Multi-vendor availability ensures procurement reproducibility across extended SAR campaigns [Evidence Item 4].

Proteomics Chemical Probe Development Requiring Defined Physicochemical Properties

For chemoproteomics applications where compound physicochemical properties directly impact cellular penetration and target engagement, the target compound offers a predictable balance of lipophilicity and hydrogen-bonding capacity [Evidence Item 2]. The presence of the chlorine atom provides a distinctive isotopic signature (³⁵Cl/³⁷Cl ratio) useful for mass spectrometry-based detection and fragmentation pattern recognition [Evidence Item 2]. The compound's explicit vendor classification as a proteomics reference standard supports its use as a quality control benchmark in protein-ligand interaction studies, a designation not shared by the 3,4-dichlorophenyl analog, which has been investigated in agrochemical rather than biomedical contexts [Evidence Item 5].

Medicinal Chemistry Scaffold Optimization with Controlled Regioisomeric Identity

In medicinal chemistry programs where phenoxyacetamide is the core scaffold, the unambiguous 3,5-dimethylphenoxy substitution eliminates the synthetic complexity and analytical ambiguity associated with mixed regioisomer preparations. The target compound is sourced at ≥95% purity from multiple vendors, with documented MDL number MFCD09997315 enabling unambiguous database cross-referencing [Evidence Item 4]. Medicinal chemists seeking to explore N-phenylacetamide derivatives with defined substitution can use this compound as a validated starting point for further derivatization, including oxidation of the 3-amino group to nitro or azo derivatives, or electrophilic aromatic substitution on the activated aniline ring .

Biochemical Assay Development Requiring Defined Hydrogen-Bond Donor Pharmacophores

For target-based biochemical screening where hydrogen-bond donor interactions are critical for ligand recognition, the 3-amino-4-chloro substitution provides a dual-character pharmacophoric element (HBD amine adjacent to electron-withdrawing Cl) that is absent in the 3,4-dichloro analog (zero HBD) and electronically distinct from the 4-amino analog (no adjacent electron-withdrawing group) [Evidence Item 2]. This substitution pattern modulates the amine pKₐ, potentially enhancing binding to targets requiring a polarized hydrogen-bond donor at physiological pH. The compound's predicted moderate lipophilicity (clogP 3.5–4.0) supports DMSO solubility at typical screening concentrations of 10–30 mM without precipitation concerns [Evidence Item 3].

Quote Request

Request a Quote for N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.